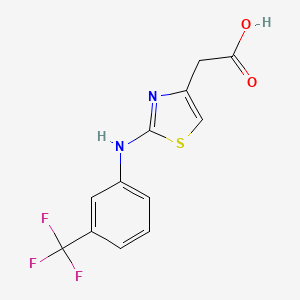

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid

説明

特性

IUPAC Name |

2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-2-1-3-8(4-7)16-11-17-9(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAGZWOEZCMLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Classical Hantzsch Thiazole Synthesis

Thiazole Ring Formation

The Hantzsch reaction remains the cornerstone for constructing the thiazole moiety. This method involves condensation of α-haloketones with thiourea or thioamides. For the target compound, 4-chloroacetoacetyl chloride serves as the α-haloketone precursor, reacting with thiourea in a chlorinated solvent system.

Key Steps :

- Suspension of Thiourea : Thiourea is suspended in water (125–250 g per mole) at 5–10°C.

- Nucleophilic Substitution : 4-Chloroacetoacetyl chloride (dissolved in methylene chloride) is added dropwise, initiating cyclization to form the thiazole intermediate.

- Hydrolysis : The ethyl ester intermediate undergoes alkaline hydrolysis to yield the acetic acid derivative.

Reaction Conditions :

- Solvent : Methylene chloride (8–25 moles per mole of 4-chloroacetoacetyl chloride).

- Temperature : 5–30°C (optimal cyclization at 25–27°C).

- Yield : 58–65% after purification.

Table 1: Hantzsch Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Thiourea Solvent | Water | |

| α-Haloketone | 4-Chloroacetoacetyl chloride | |

| Cyclization Solvent | Methylene chloride | |

| Reaction Temperature | 5–30°C | |

| Final Yield | 58–65% |

Modern Multi-Step Synthetic Approaches

Sequential Functionalization Strategy

Recent protocols emphasize modular assembly to improve regioselectivity and yield:

Step 1: Synthesis of α-Bromoacetophenone Derivatives

- Reagents : Acetophenones brominated using CuBr₂ in ethyl acetate/chloroform (75% yield).

- Purpose : Generates electrophilic centers for thiazole formation.

Step 2: Thiazole Core Construction

Step 3: Acetic Acid Side Chain Introduction

- Reagents : Thiazole intermediate + succinic anhydride in DMF/pyridine (45–60% yield).

- Key Challenge : Avoiding decarboxylation during hydrolysis.

Table 2: Multi-Step Synthesis Performance

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | CuBr₂, ethyl acetate, 24h | 75% | >90% |

| 2 | Thiourea, ethanol, reflux | 58–65% | >85% |

| 3 | Succinic anhydride, DMF, RT | 45–60% | >95% |

Alternative Pathways for Scale-Up

Analytical Characterization

Structural Validation

Critical Challenges and Solutions

Decarboxylation Mitigation

The acetic acid side chain is prone to decarboxylation above 40°C. Solutions include:

Trifluoromethyl Group Incorporation

Direct trifluoromethylation often leads to side reactions. Preferred methods:

化学反応の分析

Oxidation Reactions

The thiazole ring and adjacent functional groups are susceptible to oxidation. Common oxidizing agents and outcomes include:

The trifluoromethyl group stabilizes electron-deficient intermediates, influencing regioselectivity during oxidation .

Reduction Reactions

Reductive transformations target the thiazole ring or ester group:

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the thiazole ring, facilitating reduction .

Substitution Reactions

Nucleophilic substitution occurs at reactive sites:

The trifluoromethyl group directs electrophilic substitution to the para position of the phenyl ring .

Hydrolysis Reactions

Hydrolytic cleavage is observed under acidic/basic conditions:

Hydrolysis kinetics are influenced by the electron-withdrawing effect of the trifluoromethyl group, accelerating ester cleavage .

Condensation and Cycloaddition

The compound participates in cycloaddition and condensation reactions:

Key Structural Influences on Reactivity

-

Thiazole Ring : Enables electrophilic/nucleophilic substitutions and redox activity.

-

Trifluoromethyl Group : Enhances metabolic stability and directs substitution patterns .

-

Ester/Acetic Acid Moiety : Governs hydrolysis and reduction pathways .

This compound’s multifunctional design supports its utility in synthesizing bioactive analogs, though experimental validation of specific pathways remains an active research area.

科学的研究の応用

AMPK Activation

Activator-3 has been identified as a potent activator of AMPK, which plays a significant role in metabolic regulation. Research indicates that Activator-3 enhances AMPK phosphorylation by upstream kinase LKB1, thereby protecting the AMPK complex from dephosphorylation by phosphatases such as PP2C. This mechanism positions Activator-3 as a potential therapeutic target for metabolic disorders, including obesity and type 2 diabetes .

Antiproliferative Properties

Recent studies have demonstrated the antiproliferative effects of Activator-3 on various cancer cell lines. For instance, it showed significant activity against melanoma cells, indicating its potential use in cancer therapy. The compound was found to be approximately 2.6 times more effective against melanoma cells compared to healthy fibroblast cells .

Structure-Activity Relationships

The structure-activity relationship studies have revealed that modifications in the thiazole ring and the introduction of trifluoromethyl groups significantly influence the biological activity of the compound. This insight aids in the design of new derivatives with enhanced efficacy against specific targets .

Metabolic Disorders

Given its role in activating AMPK, Activator-3 is being explored for its therapeutic potential in treating metabolic disorders such as diabetes and obesity. The ability to modulate energy metabolism makes it a candidate for further clinical development .

Cancer Treatment

The antiproliferative properties observed in vitro suggest that Activator-3 could be developed into an anticancer agent. Its selective activity against cancer cells while sparing normal cells highlights its potential utility in targeted cancer therapies .

In Vitro Studies

A study published in Nature demonstrated that Activator-3 effectively activates AMPK in vitro, leading to enhanced cellular energy metabolism . This study utilized molecular modeling alongside biochemical assays to confirm the compound's mechanism.

In Vivo Studies

In vivo studies have shown that treatment with Activator-3 led to reduced tumor volumes in mouse models of melanoma, suggesting its potential effectiveness as an anticancer agent . These findings warrant further investigation into its safety and efficacy in human subjects.

作用機序

The mechanism of action of 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can act as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . By binding to the AMPK enzyme, it enhances its activity, leading to downstream effects on metabolic pathways.

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid with structurally related compounds:

Structural and Physicochemical Properties

Pharmacological and Binding Properties

- Trifluoromethyl vs. Fluorine: The -CF₃ group in the target compound enhances binding affinity to hydrophobic pockets in enzymes (e.g., kinases) compared to mono-fluorinated analogs .

- Piperazine-Ureido Derivatives (e.g., 10e): These compounds exhibit enhanced water solubility due to the piperazine moiety, though their larger size may limit membrane permeability .

Computational Insights

- Hydrophobic Enclosure : The trifluoromethyl group in the target compound likely contributes to hydrophobic enclosure effects in protein-ligand interactions, a key factor in binding affinity as modeled by Glide XP scoring .

- Electron-Withdrawing Effects: The -CF₃ group stabilizes the phenylamino-thiazole core via electron withdrawal, contrasting with electron-donating methyl groups in analogs like CAS 924868-87-1 .

生物活性

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid, often referred to as Activator-3, is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring coupled with a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances the compound's stability and biological activity, making it a promising candidate for drug development.

Molecular Formula : C14H13F3N2O2S

Molecular Weight : 330.33 g/mol

Research indicates that this compound acts primarily as an AMP-activated protein kinase (AMPK) activator. It enhances AMPK phosphorylation through interactions with upstream kinases such as LKB1, demonstrating specificity against various kinases while minimizing side effects. This specificity is crucial for its therapeutic potential in metabolic disorders and cancer treatment .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Case Studies and Research Findings

- Antiproliferative Activity : In vitro studies have shown that Activator-3 is effective against melanoma cell lines while exhibiting negligible effects on colorectal cancer cells. This selectivity suggests its potential as a targeted therapy for specific cancer types .

- Mechanistic Studies : Molecular modeling and experimental data have demonstrated that Activator-3 shares a common activation mode with AMP for AMPK activation. It protects the AMPK complex from dephosphorylation, further enhancing its activity .

- Structure-Activity Relationship (SAR) : Studies have indicated that the thiazole ring and the trifluoromethyl group are essential for the compound's cytotoxic activity. Variations in these structural components significantly affect biological efficacy .

Comparative Analysis with Related Compounds

The following table compares this compound with other thiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Contains thiazole ring | Antimicrobial, anticancer |

| Thiazolidinedione | Thiazole core with carbonyls | Antidiabetic, anti-inflammatory |

| 2-(2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl)acetic acid | Trifluoromethyl group enhances activity | Potent AMPK activator |

Q & A

Basic Research Question

- Elemental analysis : Validates molecular formula by quantifying C, H, N, and S content .

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching at ~3200 cm⁻¹) .

- Chromatography : TLC or HPLC-DAD (e.g., C18 column, acetonitrile/water mobile phase) confirms homogeneity and detects degradation products .

- Mass spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, critical for distinguishing isomers .

How do structural modifications (e.g., substituent variations on the phenyl or thiazole rings) influence antimicrobial activity?

Intermediate Research Question

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, potentially improving membrane penetration in microbial targets .

- Thiazole ring : The sulfur atom contributes to electron-deficient regions, facilitating interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- Phenyl substituents : Methoxy or hydroxy groups at the 3,4-positions increase antifungal activity, as shown in analogs with 3,4-dimethoxyphenyl derivatives .

- Experimental validation : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Candida albicans are recommended .

What are the key degradation pathways of this compound under varying pH and temperature conditions?

Intermediate Research Question

- Acidic conditions : Hydrolysis of the acetic acid moiety or cleavage of the thiazole ring, detected via HPLC mass balance studies (e.g., 100% mass recovery in stability tests) .

- Oxidative stress : Degradation of the trifluoromethyl group to COOH or CF₂H under UV light or peroxide exposure .

- Thermal stability : Thermal gravimetric analysis (TGA) shows decomposition above 200°C, with salt forms (e.g., Na⁺) exhibiting higher stability .

How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- Reaction path optimization : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for synthesizing novel derivatives, reducing trial-and-error experimentation .

- Docking studies : Molecular modeling against targets like Mycobacterium tuberculosis enoyl-ACP reductase identifies optimal substituent configurations for binding affinity .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for synthesis .

What methodologies are used to assess the compound’s pharmacokinetic properties in vitro?

Advanced Research Question

- Solubility : Shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification .

- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .

- Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis of parent compound depletion .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration followed by HPLC quantification .

How can contradictory data on substituent effects across studies be resolved?

Advanced Research Question

Contradictions often arise from variations in assay conditions (e.g., bacterial strain, inoculum size) or synthetic impurities. Strategies include:

- Standardized protocols : Re-testing analogs under controlled MIC assay conditions (e.g., CLSI guidelines) .

- Synchrotron XRD : Resolving crystal structures to correlate substituent orientation with activity .

- Meta-analysis : Aggregating data from multiple studies to identify trends (e.g., 3,4-disubstitution consistently enhancing antifungal activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。